molecular formula C15H13Cl2N5OS B11067461 N-(2,5-dichlorophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide

N-(2,5-dichlorophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11067461
M. Wt: 382.3 g/mol
InChI Key: VZXUGSOBOBFEMN-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, a triazolopyrimidine ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Triazolopyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazolopyrimidine ring with a dichlorophenyl group, often using a halogenation reaction.

    Attachment of the Sulfanylacetamide Moiety: This is typically done through a nucleophilic substitution reaction where the sulfanylacetamide group is introduced.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazolopyrimidine ring or the dichlorophenyl group, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in substitution reactions, especially at the dichlorophenyl group, where halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazolopyrimidine derivatives.

    Substitution Products: Functionalized derivatives with various substituents on the dichlorophenyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfanylacetamide derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide
  • N-(2,5-dichlorophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide

Uniqueness

The uniqueness of N-(2,5-dichlorophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H13Cl2N5OS

Molecular Weight

382.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H13Cl2N5OS/c1-8-5-9(2)22-14(18-8)20-15(21-22)24-7-13(23)19-12-6-10(16)3-4-11(12)17/h3-6H,7H2,1-2H3,(H,19,23)

InChI Key

VZXUGSOBOBFEMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C

Origin of Product

United States

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